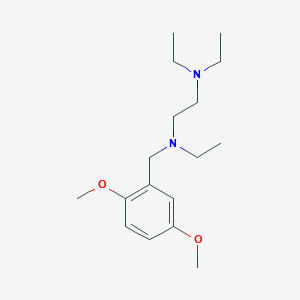
1-(4-fluorophenyl)-4-(2-phenylethyl)piperazine
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-(2-phenylethyl)piperazine, commonly known as 4-FPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been widely used in scientific research for its potential applications in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 4-FPP involves the inhibition of the reuptake of serotonin and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in altered mood, emotion, and reward processing. The exact mechanism of action of 4-FPP is not fully understood and requires further investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FPP are not fully understood. It has been shown to have psychoactive effects, including euphoria, increased sociability, and altered perception. 4-FPP has also been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
4-FPP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when prepared correctly. It has also been shown to have high affinity for the serotonin and dopamine transporters, making it a useful tool for investigating the effects of these neurotransmitters on the central nervous system. However, 4-FPP is a psychoactive substance and should be handled with care. It also has limitations in terms of its specificity for the serotonin and dopamine transporters, as it may interact with other receptors and transporters.
Orientations Futures
There are several future directions for research on 4-FPP. One direction is to investigate its potential therapeutic applications for psychiatric disorders such as depression and anxiety. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further investigation is needed to fully understand the mechanism of action of 4-FPP and its potential for abuse and addiction.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-(2-phenylethyl)piperazine, or 4-FPP, is a psychoactive substance that has been widely used in scientific research for its potential applications in the field of neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications and risks associated with 4-FPP.
Applications De Recherche Scientifique
4-FPP has been used in scientific research to investigate its potential applications in the field of neuroscience. It has been shown to have affinity for the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood, emotion, and reward. 4-FPP has also been used to study the effects of serotonin and dopamine on the central nervous system.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(2-phenylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c19-17-6-8-18(9-7-17)21-14-12-20(13-15-21)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELKQISNCSITTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-bromo-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B3851108.png)
![1-(2-methyl-3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3851120.png)
![2-[2-(allyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3851126.png)
amino]ethanol](/img/structure/B3851130.png)

![1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3851145.png)
![1-[4-(benzyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3851160.png)



![4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride](/img/structure/B3851196.png)
amino]ethanol](/img/structure/B3851211.png)
